Product packaging for 2-Bromo-5-sulfamoylbenzoic acid(Cat. No.:CAS No. 22361-61-1)

2-Bromo-5-sulfamoylbenzoic acid

Cat. No.: B1339210
CAS No.: 22361-61-1
M. Wt: 151.14 g/mol
InChI Key: QAYDDGNSGGDTDG-UHFFFAOYSA-N
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Description

2-Bromo-5-sulfamoylbenzoic acid (CAS 22361-61-1) is a high-value aromatic building block in organic and medicinal chemistry. Its molecular formula is C7H6BrNO4S and it has a molecular weight of 280.10 . This compound features a bromine atom, a sulfamoyl group (-SO2NH2), and a carboxylic acid (-COOH) functional group on a benzene ring, making it a versatile intermediate for further chemical transformations . The bromine atom is a reactive site that enables cross-coupling reactions, such as Suzuki or Heck reactions, which are pivotal for constructing complex molecular architectures . The sulfamoyl group is a key pharmacophore found in many bioactive molecules. Research indicates that closely related sulfamoylbenzoic acid derivatives are investigated as potential antihypertensive (blood-pressure-lowering) agents . Notably, some derivatives in this chemical class have been found to exhibit potent hypotensive activity without significant diuretic effects, which is a valuable profile in cardiovascular drug discovery . As such, this compound serves as a critical precursor in the synthesis of novel pharmaceutical candidates, particularly in the development of antihypertensive and diuretic agents . It is also used in material science for the creation of specialized polymers and functionalized materials. Please handle with care and refer to the Safety Data Sheet (SDS) for detailed hazard information . This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FNO B1339210 2-Bromo-5-sulfamoylbenzoic acid CAS No. 22361-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-sulfamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO4S/c8-6-2-1-4(14(9,12)13)3-5(6)7(10)11/h1-3H,(H,10,11)(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNBYWDDLBAANSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22361-61-1
Record name 5-(Aminosulfonyl)-2-bromobenzoic acid
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Record name 2-bromo-5-sulfamoylbenzoic acid
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Advanced Synthetic Methodologies for 2 Bromo 5 Sulfamoylbenzoic Acid

Direct Bromination Strategies for Sulfamoylbenzoic Acid Precursors and Analogues

Direct bromination of a pre-existing benzoic acid framework offers a straightforward approach to introducing the bromo substituent at the desired position. The success of this strategy hinges on controlling the regioselectivity of the bromination reaction.

Regioselective Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides, which are valuable intermediates in organic synthesis. nih.gov The carboxyl and sulfamoyl groups on the benzoic acid ring are deactivating and meta-directing, which can make achieving the desired 2-bromo substitution pattern challenging. youtube.com However, various reagents and conditions have been developed to enhance regioselectivity. nih.govnih.govresearchgate.net

For instance, the use of N-bromosuccinimide (NBS) in conjunction with a catalyst is a common method for the regioselective bromination of aromatic compounds. nih.govresearchgate.net In one patented method, 2-chlorobenzoic acid is used as a starting material and undergoes monobromination in an NBS/sulfuric acid system. The addition of a catalyst, such as sodium sulfide, sodium sulfite, or potassium sulfide, was found to inhibit the formation of the undesired 4-bromo isomer, leading to a high-purity 5-bromo-2-chlorobenzoic acid product. google.com Another approach involves the use of N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) or poly[N-bromobenzene-1,3-disulfonylamide] (PBBS) for the mild and regioselective bromination of aromatic compounds, often yielding the para-isomer in excellent yields without the need for a catalyst. organic-chemistry.org

A study on the synthesis of 2-bromo-5-methoxybenzoic acid, a related compound, employed N-bromosuccinimide in dichloromethane (B109758) with concentrated sulfuric acid and a potassium bromide/red phosphorus co-catalyst system. google.com This highlights the importance of the solvent and catalyst system in directing the bromination.

Table 1: Reagents for Regioselective Bromination

Reagent SystemSubstrate ExampleKey Features
NBS/Sulfuric Acid/Catalyst (e.g., Na2S)2-Chlorobenzoic AcidInhibits formation of 4-bromo isomer. google.com
TBBDA or PBBSAnisole, AcetanilideMild conditions, high para-selectivity, no catalyst needed. organic-chemistry.org
NBS/Dichloromethane/H2SO4/KBr/Red Phosphorusm-Methoxybenzoic AcidEffective for methoxy-substituted benzoic acids. google.com

Radical Bromination Techniques in the Context of Benzoic Acid Scaffolds

Free radical bromination typically occurs at the benzylic position of alkyl-substituted aromatic compounds under UV light. byjus.commasterorganicchemistry.com This method involves the homolytic fission of bromine to form bromine radicals, which then abstract a hydrogen atom from the benzylic carbon. byjus.comyoutube.com While this is a powerful tool for functionalizing the side chains of aromatic rings, it is not directly applicable to the synthesis of 2-bromo-5-sulfamoylbenzoic acid, which requires bromination of the aromatic ring itself.

However, understanding radical processes is crucial in organic synthesis. For instance, a novel method for synthesizing sulfonamides from aromatic acids involves the generation of an aryl radical through a copper-catalyzed decarboxylative process. acs.org This aryl radical then reacts with sulfur dioxide and an electrophilic halogenation reagent to form an aryl sulfonyl halide. acs.org Although this specific example leads to a sulfonyl halide rather than a bromo-substituted benzoic acid, it demonstrates the potential of radical-based strategies in the functionalization of aromatic acids.

Sulfamoylation Routes to 2-Bromobenzoic Acid Derivatives

An alternative synthetic pathway involves introducing the sulfamoyl group onto a pre-existing 2-bromobenzoic acid derivative. This approach relies on efficient chlorosulfonation and subsequent amidation reactions.

Optimized Chlorosulfonation and Amidation Sequences for Benzoic Acids

The chlorosulfonation of aromatic compounds, typically with chlorosulfonic acid, is a well-established method for introducing a chlorosulfonyl group (-SO2Cl) onto the aromatic ring. google.com This intermediate can then be readily converted to the corresponding sulfonamide by reaction with ammonia (B1221849) or an amine. nih.gov

For example, the synthesis of 3-Bromo-2-chloro-5-(chlorosulfonyl)benzoic acid is achieved by treating 3-Bromo-2-chlorobenzoic acid with chlorosulfonic acid. Similarly, in the synthesis of the diuretic bumetanide (B1668049), 4-chlorobenzoic acid is first chlorosulfonated with chlorosulfonic acid to yield 4-chloro-3-chlorosulfonylbenzoic acid, which is then nitrated and subsequently amidated with ammonia. chemicalbook.com

The efficiency of these reactions can be optimized by controlling parameters such as temperature, reaction time, and the molar ratio of reactants. google.com For instance, in one process for synthesizing 2,4-dichloro-5-sulfamoylbenzoic acid, the molar ratio of the starting material to chlorosulfonic acid and a catalyst was optimized to be 1:4-10:0.7-1.0, with the reaction carried out at 130-150 °C for 1-6 hours. google.com

Novel Sulfonamide Formation Methods and Their Efficiency

Traditional sulfonamide synthesis often involves the reaction of a sulfonyl chloride with an amine under basic conditions. nih.govthieme-connect.com While effective, this method can sometimes require harsh conditions. nih.gov Consequently, research has focused on developing novel and milder methods for sulfonamide formation. ekb.eg

One innovative approach involves a one-pot synthesis of sulfonamides from unactivated acids and amines via an aromatic decarboxylative halosulfonylation. acs.org This copper-catalyzed method generates a sulfonyl chloride in situ, which then reacts with an amine to form the sulfonamide. acs.org Another strategy utilizes a photocatalytic decarboxylative process to prepare sulfonamides from carboxylic acids. nih.gov

Metal-free methods have also been developed. For example, primary sulfonamides can be synthesized from electron-rich aromatic compounds using in situ formed N-sulfonylamine as the electrophile. nih.gov Other novel methods include the oxidation of thiols to sulfonyl chlorides followed by amidation in a single pot and the use of organic chloramines with sodium arenesulfinates. ekb.eg These advancements offer more efficient and environmentally friendly alternatives to traditional methods. thieme-connect.comekb.eg

Multi-Step Conversions from Precursor Molecules

The synthesis of this compound can also be accomplished through multi-step synthetic sequences starting from readily available precursors. These routes often involve a combination of the reactions discussed above, along with other transformations such as nitration, reduction, and etherification.

A prominent example is the synthesis of bumetanide, where this compound is a key intermediate. nih.govchemicalbook.comijrpc.com One synthetic route starts with 4-chlorobenzoic acid, which undergoes chlorosulfonation, nitration, and amidation to form 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. chemicalbook.com This intermediate is then reacted with sodium phenolate (B1203915) to introduce the phenoxy group, followed by reduction of the nitro group to an amino group. chemicalbook.com

Another approach to bumetanide starts with the commercially available 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. ijrpc.com This compound undergoes reduction of the nitro group, followed by alkylation to introduce the butylamino side chain. ijrpc.com A one-pot synthesis has also been developed where the reduction of the nitro group and reductive amination occur in the same reaction vessel. ijrpc.com

Green Chemistry and Sustainable Synthetic Protocols

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals and pharmaceutical intermediates. The focus is on minimizing waste, using less hazardous materials, and improving energy efficiency.

Traditional bromination methods often employ molecular bromine, which is highly toxic and corrosive. nih.gov Green alternatives to molecular bromine are being actively explored. These include the use of solid, stable brominating agents like N-bromosuccinimide (NBS) and quaternary ammonium (B1175870) tribromides such as tetrabutylammonium (B224687) tribromide (TBATB). google.comacgpubs.org These reagents are safer to handle and can often be used in more environmentally benign solvent systems, or even under solvent-free conditions. acgpubs.orgresearchgate.net For instance, solvent-free bromination of various organic substrates has been successfully demonstrated by grinding the reagent and substrate together. researchgate.net

The in-situ generation of the brominating agent is another green approach. For example, reacting an oxidant like sodium hypochlorite (B82951) with hydrobromic acid or potassium bromide can generate bromine or potassium hypobromite (B1234621) (KOBr) in the reaction mixture, avoiding the need to handle and store large quantities of hazardous bromine. nih.gov The use of a bromide:bromate reagent prepared from the alkaline intermediate of bromine recovery processes also presents an eco-friendly option. rsc.org

In the context of sulfamoylation, the use of chlorosulfonic acid is common but generates significant amounts of corrosive hydrogen chloride gas. Milder and more selective sulfonating agents are being investigated to reduce the environmental impact of this step.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. For the synthesis of this compound, this can involve the use of continuous flow reactors. Flow chemistry offers several advantages over traditional batch processing, including better temperature control, improved safety for handling hazardous reagents, and the potential for higher yields and purity. nih.gov

The development of high-yield methodologies is crucial for the economic viability of large-scale production. This involves optimizing reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the conversion of starting materials and minimize the formation of byproducts. The use of robust and recyclable catalysts can also contribute to a more sustainable and cost-effective process. For example, some solid brominating agents can be recovered, regenerated, and reused without a significant loss of activity. researchgate.net

Chemo- and Regioselectivity in Synthesis

Achieving the desired chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted aromatic compounds like this compound.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, during the bromination of a benzoic acid derivative that also contains a sulfamoyl group, the brominating agent must selectively react with the aromatic ring rather than with the acidic proton of the carboxylic acid or the N-H bonds of the sulfamoyl group. The choice of brominating agent and reaction conditions is crucial in controlling chemoselectivity.

Regioselectivity pertains to the position at which a reaction occurs on the aromatic ring. In the synthesis of this compound, the bromine atom must be introduced at the 2-position and the sulfamoyl group at the 5-position relative to the carboxylic acid. The directing effects of the substituents already present on the ring play a key role. A carboxylic acid group is a meta-director, while a sulfamoyl group is also generally a meta-director. An amino group, however, is a strong ortho-, para-director. Therefore, the order of introduction of the functional groups is critical.

For instance, starting with 5-sulfamoylbenzoic acid, direct bromination would likely lead to the bromine atom being introduced at the position meta to both the carboxylic acid and the sulfamoyl group, which is not the desired 2-position. Conversely, starting with 2-aminobenzoic acid (anthranilic acid), the amino group directs incoming electrophiles to the ortho and para positions. Protection of the carboxylic acid and subsequent sulfamoylation at the 5-position, followed by diazotization of the amino group and Sandmeyer bromination, would be a more regioselective approach. The regioselectivity of bromination can be highly dependent on the nature of the substrate and the brominating agent used. nih.gov For example, the bromination of α-naphthol with tribromide reagents can lead to the selective formation of the 2-bromo product. acgpubs.org

Chemical Reactivity and Transformations of 2 Bromo 5 Sulfamoylbenzoic Acid

Nucleophilic Substitution Reactions at the Aromatic Bromine Center

The bromine atom attached to the benzene (B151609) ring is a key site for synthetic modification. It can be replaced by a variety of nucleophiles either directly or through metal-catalyzed processes.

Displacement by Nitrogen, Oxygen, and Sulfur Nucleophiles

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides. wikipedia.org In this type of reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a temporary, negatively charged intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The reaction is particularly favored when strong electron-withdrawing groups are present on the aromatic ring, as they help to stabilize this intermediate. wikipedia.orgmasterorganicchemistry.com For 2-Bromo-5-sulfamoylbenzoic acid, the sulfamoyl and carboxyl groups provide this necessary activation.

The substitution of the bromine atom can be achieved with various nucleophiles:

Nitrogen Nucleophiles: Amines can displace the bromide to form C-N bonds. For instance, the reaction with amines is a key step in the synthesis of diuretics like bumetanide (B1668049). chemicalbook.comnih.gov

Oxygen Nucleophiles: Phenoxides are effective oxygen nucleophiles. The synthesis of bumetanide involves the displacement of a halogen with a phenoxy group. chemicalbook.com A concerted SNAr reaction of 5-bromo-1,2,3-triazines with phenols has also been reported. nih.gov

Sulfur Nucleophiles: Thiolates can react to form aryl thioethers. While direct substitution is possible, palladium-catalyzed methods are often more efficient for forming C-S bonds. wikipedia.org

The general mechanism for SNAr involves two main steps: addition of the nucleophile to form the stabilized anion, followed by elimination of the bromide leaving group to restore aromaticity. libretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. youtube.com this compound is a suitable substrate for several of these transformations.

Suzuki-Miyaura Coupling: This reaction pairs an organohalide with an organoboron compound, typically a boronic acid or ester, to form a C-C bond. nih.govresearchgate.net It is widely used due to its mild conditions and the commercial availability of boronic acids. nih.gov The reaction of this compound derivatives with various arylboronic acids, catalyzed by a palladium complex, can produce a range of biphenyl (B1667301) compounds. rsc.orgresearchgate.net The choice of catalyst, such as those based on phosphine (B1218219) ligands, is crucial for achieving high yields. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgwikipedia.org This method provides access to arylalkynes. libretexts.org The reaction conditions are generally mild, sometimes even allowing for execution at room temperature in aqueous media. wikipedia.org Variations of the Sonogashira coupling have been developed to minimize the common side reaction of alkyne homocoupling. washington.edu

Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org It has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The reaction is catalyzed by a palladium complex with specific phosphine ligands. wikipedia.orgacsgcipr.org This reaction is applicable to a wide range of amines, including primary and secondary amines, and even ammonia (B1221849) equivalents. acsgcipr.org

The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation (in Suzuki and Sonogashira reactions) or amine coordination and deprotonation (in Buchwald-Hartwig amination), and finally, reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Nucleophile/Coupling Partner Catalyst System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd catalyst (e.g., Pd(dppf)Cl₂) and a base Biaryl derivative
Sonogashira Terminal alkyne Pd catalyst and Cu(I) co-catalyst Arylalkyne
Buchwald-Hartwig Amine (primary or secondary) Pd catalyst with a phosphine ligand and a base Aryl amine

Other Halogen Exchange and Reduction Reactions

Besides substitution and coupling, the bromine atom can undergo other transformations. Metal-halogen exchange, for instance, can be achieved using organolithium reagents like butyl-lithium. This reaction replaces the bromine with lithium, creating a highly reactive organolithium species that can then react with various electrophiles. rsc.org

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is another key handle for synthetic elaboration, readily undergoing reactions like esterification and amide bond formation.

Esterification Reactions for Carboxylic Acid Esters

Esterification is the process of converting a carboxylic acid into an ester. This is often done by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of certain bumetanide derivatives, for example, involves the esterification of the carboxylic acid group. ijrpc.com In some synthetic routes, the methyl ester of 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is used as an intermediate. ijrpc.com

Amide Bond Formation via Activated Carboxylic Acid Derivatives

The formation of an amide bond between a carboxylic acid and an amine is a cornerstone of organic and medicinal chemistry. researchgate.net Direct reaction is often slow, so the carboxylic acid is typically "activated" first. researchgate.net This involves converting the hydroxyl group of the carboxylic acid into a better leaving group, making the carbonyl carbon more susceptible to nucleophilic attack by an amine. nih.gov

Common methods for activating the carboxylic acid include:

Acid Chlorides: Reacting the carboxylic acid with an agent like thionyl chloride or triphosgene (B27547) converts it into a highly reactive acid chloride. nih.gov

Mixed Anhydrides: These can be formed from the carboxylic acid and are effective acylating agents. researchgate.net

Activated Esters: Using coupling reagents like carbodiimides or phosphonium (B103445) salts converts the carboxylic acid into an active ester, which then readily reacts with an amine. nih.gov

The synthesis of various biologically active molecules involves the formation of amide bonds from carboxylic acid precursors. ijrpc.comresearchgate.net For instance, in some syntheses of bumetanide analogs, the amine is treated with butyryl chloride to form an acylated intermediate. ijrpc.com

Table 2: Common Activating Agents for Amide Bond Formation

Activated Derivative Reagent(s) Reactivity
Acid Chloride Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) High
Mixed Anhydride Chloroformates (e.g., isobutyl chloroformate) High
Activated Ester Carbodiimides (e.g., DCC, EDC), Phosphonium salts (e.g., PyBOP), Uronium salts (e.g., HBTU, HATU) Moderate to High

Reductive Transformations to Aldehydes and Alcohols

The carboxylic acid moiety of this compound can be reduced to yield the corresponding primary alcohol or, under more controlled conditions, the aldehyde. The outcome of the reduction is highly dependent on the choice of reducing agent.

The conversion of carboxylic acids to primary alcohols is a common transformation. libretexts.org Powerful hydride reagents, such as lithium aluminum hydride (LiAlH₄), are effective for this purpose. libretexts.orgchemguide.co.uk The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during an acidic workup to yield the 1°-alcohol. libretexts.orgyoutube.com In contrast, sodium borohydride (B1222165) (NaBH₄) is generally not a strong enough reducing agent to reduce carboxylic acids. libretexts.orgchemguide.co.uk

Table 1: General Reduction of Carboxylic Acids

Starting Material Reagent Product Alcohol Type
Carboxylic Acid 1. LiAlH₄ 2. H₃O⁺ Alcohol Primary (1°)
Aldehyde NaBH₄ or LiAlH₄ Alcohol Primary (1°)
Ketone NaBH₄ or LiAlH₄ Alcohol Secondary (2°)

This table illustrates common reducing agents for carbonyl compounds and carboxylic acids.

The selective reduction of a carboxylic acid to an aldehyde is more challenging as it requires preventing over-reduction to the alcohol. organic-chemistry.org This often necessitates the use of specialized reagents or the conversion of the carboxylic acid to a derivative, such as a tertiary amide or an acyl fluoride, which can then be reduced to the aldehyde under milder conditions. organic-chemistry.org

Modifications of the Sulfamoyl Group

The unsubstituted sulfamoyl group (-SO₂NH₂) in this compound is a key site for derivatization, allowing for the introduction of various substituents to modulate the molecule's properties.

The nitrogen atom of the primary sulfonamide is nucleophilic and can undergo reactions with electrophiles such as alkyl halides or acyl chlorides. This leads to the formation of N-alkylated or N-acylated sulfonamide derivatives. The synthesis of related compounds, such as 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives, demonstrates the feasibility of introducing a wide range of substituents at this position. evitachem.com A specific example of a related structure is 2-bromo-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid, where the sulfamoyl group has been incorporated into a cyclic secondary amine structure. bldpharm.comscbt.com These reactions are typically carried out in the presence of a base to deprotonate the sulfonamide nitrogen, increasing its nucleophilicity.

The ortho-positioning of the carboxylic acid and sulfamoyl groups on the benzene ring allows for intramolecular cyclization to form bicyclic structures known as benzisothiazolones, which are derivatives of saccharin. Saccharin itself is 1,2-benzisothiazol-3(2H)-one 1,1-dioxide. mdpi.com The formation of such saccharin-like derivatives from this compound would likely involve an initial activation of the carboxylic acid group, for example, by converting it to an acid chloride. google.com This reactive intermediate can then undergo an intramolecular reaction with the nitrogen of the sulfamoyl group to form the cyclic sulfonamide, also known as a sultam. enamine.netnih.gov The development of synthetic strategies to produce diverse cyclic sulfonamides is an active area of research due to their biological relevance. nih.gov

Table 2: Key Saccharin-Related Structures and Concepts

Feature Description Reference
Core Structure Saccharin is a cyclic sulfonamide (sultam) based on a benzisothiazole framework. mdpi.com
Synthesis Can be synthesized via intramolecular cyclization of appropriately substituted benzoic acids. google.comnih.gov
Derivatization The saccharin scaffold can be modified at various positions to create libraries of new compounds. mdpi.comrsc.org

The sulfonamide functional group is generally considered to be chemically robust. Studies on the hydrolysis of various sulfonamides have shown that they are typically stable under conditions of pH and temperature commonly found in the environment (pH 4-9), with estimated half-lives of over a year. nih.gov However, hydrolysis can occur under more forcing acidic or basic conditions or at high temperatures. researchgate.netnih.gov The hydrolysis of the cyclic sulfonamide in saccharin, for instance, yields 2-sulfamoylbenzoic acid. rdd.edu.iqresearchgate.net

Beyond N-alkylation and acylation, the sulfamoyl group can be involved in other derivatizations. For example, the acidic proton on the sulfonamide nitrogen can be removed to form an anion, which can then form complexes with metal cations, as has been observed with saccharin. mdpi.com Furthermore, the sulfamoyl group can be synthesized from a sulfonyl chloride by reaction with ammonia or an amine, a reaction that is fundamental to the preparation of many sulfonamide-containing compounds. google.com

2 Bromo 5 Sulfamoylbenzoic Acid As a Versatile Building Block in Complex Organic Synthesis

Design and Construction of Novel Chemical Scaffolds

The intrinsic structure of 2-bromo-5-sulfamoylbenzoic acid serves as a robust scaffold for the design and synthesis of novel molecular frameworks. A chemical scaffold is a core structure to which various functional groups can be appended to create a family of related compounds. The substituted phenyl ring of this compound provides a defined three-dimensional orientation for its functional groups, which is a critical aspect in the rational design of molecules intended to interact with biological targets.

Researchers utilize this compound as a foundational element to build more elaborate structures. For instance, the sulfamoyl benzamide chemotype has been the basis for developing libraries of compounds aimed at modulating biological pathways. nih.gov The synthesis of a focused library of oxime ester derivatives from the related 2,4-dichloro-5-sulfamoylbenzoic acid highlights how this class of compounds can be systematically modified to explore structure-activity relationships (SAR). unibs.it The dichlorophenyl moiety in these derivatives, analogous to the bromophenyl ring, positions substituents in specific regions of enzyme active sites, demonstrating the utility of the core scaffold in designing targeted inhibitors. unibs.it

The functional groups on this compound offer distinct opportunities for molecular elaboration, as detailed in the table below.

Functional GroupPositionPotential ReactionsPurpose in Scaffold Design
Carboxylic AcidC1Amide coupling, Esterification, ReductionAttachment of diverse side chains, formation of key interactions (e.g., hydrogen bonds)
Bromine AtomC2Palladium-catalyzed cross-coupling (e.g., Suzuki, Sonogashira), Nucleophilic aromatic substitutionIntroduction of aryl, alkyl, or alkynyl groups to explore new chemical space
Sulfamoyl GroupC5N-alkylation, N-arylation, AcylationModification of solubility, polarity, and hydrogen bonding capacity

This multi-handle nature allows chemists to generate a wide array of derivatives from a single, common core, facilitating the systematic exploration of chemical space and the development of new scaffolds for drug discovery and other applications.

Precursor for Advanced Heterocyclic Systems and Polyfunctionalized Aromatics

The reactivity of this compound makes it an excellent precursor for the synthesis of complex heterocyclic systems and polyfunctionalized aromatic compounds. Heterocycles are integral components of many pharmaceuticals, and this building block provides efficient routes to their construction.

A key application is in the synthesis of substituted benzamidothiazoles. nih.gov In these syntheses, the carboxylic acid group of the benzoic acid core is activated, often using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with an amino-thiazole moiety. nih.gov This reaction forms a stable amide bond, linking the sulfamoylbenzoic acid core to the heterocyclic system.

Furthermore, the bromine atom at the C2 position is a versatile handle for introducing additional complexity through cross-coupling reactions. While direct examples with this compound are specific to proprietary research, the principle is well-established with analogous structures. For instance, bromo-substituted rings are common substrates for Suzuki coupling reactions, which use a palladium catalyst to form a new carbon-carbon bond with a boronic acid. nih.gov This strategy allows for the attachment of various aryl or heteroaryl groups, transforming the initial building block into a highly decorated, polyfunctionalized aromatic product. The synthesis of sulfamoyl-benzamide derivatives often starts with the chlorosulfonation of a substituted benzoic acid, followed by reaction with various amines to install the sulfonamide group, demonstrating the modularity in creating diverse precursors for further elaboration. nih.gov

Utilization in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. umb.eduuomustansiriyah.edu.iq These libraries are then screened for desired properties, significantly accelerating the discovery of new drugs and materials. umb.edu this compound is an ideal building block for this approach due to its trifunctional nature, which allows for the parallel synthesis of numerous analogs.

The value of this scaffold is exemplified in the creation of large compound libraries for high-throughput screening. nih.gov For example, a library of 248 compounds based on the substituted sulfamoyl benzamidothiazole chemotype was generated to explore structure-activity relationships for modulating NF-κB signaling. nih.gov The synthesis of such a library typically involves a multi-step process where the core building block is reacted with a diverse set of reactants.

A typical combinatorial strategy using this compound could involve the following steps:

Amide Formation: The carboxylic acid is reacted with a large set of different amines, creating a diverse array of amides.

Cross-Coupling: The bromo-substituted products from the first step are then subjected to a Suzuki or other cross-coupling reaction with a library of boronic acids, introducing a second point of diversity.

Sulfonamide Modification: The NH2 of the sulfonamide group can be further functionalized, adding a third layer of structural variation.

This approach allows for the exponential generation of new compounds from a single starting material. The use of solid-phase synthesis, where the initial molecule is attached to a polymer bead, can further streamline the process by simplifying purification after each reaction step. ajrconline.org The creation of focused libraries of derivatives is a common strategy in medicinal chemistry to optimize the properties of a lead compound. unibs.itnih.gov

Strategic Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single, one-pot operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov The functional groups present in this compound make it a prime candidate for strategic integration into MCR systems.

The carboxylic acid functionality is a classic component in some of the most well-known MCRs, such as the Ugi and Passerini reactions. nih.govmdpi.com

Ugi Four-Component Reaction (U-4CR): This reaction typically involves an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide. This compound could serve as the carboxylic acid component, enabling the direct incorporation of the bromo-sulfamoylphenyl scaffold into a complex peptide-like structure in a single step.

Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, an oxo-component (like an aldehyde), and an isocyanide. mdpi.com By using this compound as the acid input, chemists can generate α-acyloxy carboxamides that feature the versatile bromo and sulfamoyl functional groups, ready for further synthetic modifications.

The strategic advantage of using this building block in an MCR is the ability to produce highly complex and polyfunctionalized molecules from simple starting materials in a single transformation. The products of such a reaction would possess multiple handles for subsequent diversification—the bromine for cross-coupling, the sulfonamide for N-functionalization, and other groups introduced by the other MCR components—making this a powerful strategy for generating novel compound libraries.

Computational Chemistry and Advanced Spectroscopic Characterization Methodologies

Quantum Chemical Computations and Theoretical Analyses

Quantum chemical methods are instrumental in elucidating the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these techniques can predict a wide range of chemical and physical characteristics with high accuracy.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the most stable three-dimensional arrangement (molecular geometry) of molecules. While specific DFT studies exclusively on 2-Bromo-5-sulfamoylbenzoic acid are not prevalent in publicly accessible literature, the methodology is well-established through research on analogous compounds. For example, studies on the related sulfamoylbenzoic acid derivative, Furosemide (4-chloro-2-[(furan-2-ylmethyl)amino]-5-sulfamoylbenzoic acid), have utilized DFT calculations with the B3LYP method and a 6-31G(d,p) basis set to determine the molecule's ground-state geometry and vibrational frequencies researchgate.net.

This approach calculates the electron density to determine the energy of the molecule, and geometry optimization algorithms find the conformation with the lowest energy. For this compound, such calculations would define the bond lengths, bond angles, and dihedral angles between the phenyl ring and its carboxylic acid and sulfamoyl substituents. These geometric parameters are fundamental for understanding the molecule's stability and how it interacts with its environment.

Table 1: Representative Geometric Parameters Calculated by DFT for a Substituted Benzoic Acid Analog This table illustrates typical data obtained from DFT calculations on a molecule with a similar benzoic acid scaffold. Actual values for this compound would require a specific computational study.

ParameterBond/AngleTypical Calculated Value
Bond LengthC-Br~1.90 Å
Bond LengthC=O (carboxyl)~1.22 Å
Bond LengthC-O (carboxyl)~1.35 Å
Bond LengthS=O (sulfamoyl)~1.45 Å
Bond LengthS-N (sulfamoyl)~1.65 Å
Bond AngleO=C-O (carboxyl)~123°
Dihedral AngleC-C-C=O (carboxyl torsion)~10-20°

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive. taylorandfrancis.com

A theoretical FMO analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. The results would pinpoint the likely sites for nucleophilic and electrophilic attack. Generally, the electron-rich oxygen and nitrogen atoms would be expected to contribute significantly to the HOMO, while the LUMO would likely be distributed across the aromatic ring and the electron-withdrawing carbonyl and sulfonyl groups. This analysis is crucial for predicting how the molecule might interact with biological targets or participate in chemical reactions. libretexts.orgnih.gov

Table 2: Conceptual Frontier Molecular Orbital (FMO) Data for Reactivity Analysis This table presents a conceptual representation of the type of data generated from an FMO analysis and its interpretation.

ParameterDescriptionImplication for this compound
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating capability (nucleophilicity).
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting capability (electrophilicity).
ΔE (LUMO-HOMO)Energy GapA smaller gap suggests higher reactivity and lower kinetic stability.
Global Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution; higher hardness implies lower reactivity.
Electrophilicity Index (ω)Describes the ability to accept electrons.A higher value indicates a stronger electrophile.

Computational methods, particularly DFT, are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure.

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. These computed frequencies, often scaled by a factor to correct for approximations and anharmonicity, typically show good agreement with experimental FT-IR spectra. researchgate.net For this compound, this would help assign specific absorption bands to the stretching and bending of C=O, O-H, N-H, S=O, and C-Br bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are invaluable for interpreting complex experimental spectra and ensuring correct structural assignment.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of a molecule, predicting the wavelength of maximum absorption (λmax) in its UV-Vis spectrum. nih.gov This provides insight into the electronic structure and the nature of the chromophores within the molecule.

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Related Aromatic Compound This table illustrates the typical correlation between computationally predicted and experimentally measured spectroscopic values, using data patterns seen in studies of similar molecules researchgate.netnih.gov.

Spectroscopic TechniqueParameterPredicted ValueExperimental Value
IR Carbonyl (C=O) Stretch~1720 cm⁻¹~1695 cm⁻¹
IR Sulfonyl (S=O) Asymmetric Stretch~1355 cm⁻¹~1330 cm⁻¹
¹³C NMR Carbonyl Carbon (COOH)~168 ppm~170 ppm
¹³C NMR Carbon bonded to Bromine (C-Br)~118 ppm~120 ppm
UV-Vis λmax (in Ethanol)~295 nm~290 nm

Molecular Modeling and Docking Simulations

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein receptor. This process is fundamental in structure-based drug design.

Molecular docking simulations place the ligand into the active site of a target protein and score the different binding poses based on their predicted binding affinity. nih.gov This process can identify the most likely binding orientation of the ligand and estimate the strength of the interaction. For this compound, docking studies against a relevant enzyme (e.g., a carbonic anhydrase, a common target for sulfonamides) would predict its preferred conformation within the binding pocket. The results would highlight which functional groups on the molecule are critical for binding and would generate a binding energy score, allowing for comparison with other potential inhibitors. researchgate.net

Following the prediction of a binding mode, a detailed analysis rationalizes the specific intermolecular forces that stabilize the ligand-protein complex. These interactions are key to the ligand's affinity and specificity for the target.

For this compound, a typical analysis would likely reveal:

Hydrogen Bonds: The carboxylic acid and sulfamoyl groups are potent hydrogen bond donors and acceptors. The carboxylate could form strong hydrogen bonds with basic amino acid residues like Lysine or Arginine, while the sulfamoyl N-H could donate a hydrogen bond to a backbone carbonyl or an acidic residue like Aspartate. nih.gov

Ionic Interactions: At physiological pH, the carboxylic acid would be deprotonated (-COO⁻), allowing it to form strong salt bridges (ionic bonds) with positively charged residues.

Halogen Bonds: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like a backbone carbonyl oxygen.

Pi-Stacking/Pi-Cation Interactions: The benzene (B151609) ring can engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, or in π-cation interactions with positively charged residues.

Table 4: Hypothetical Ligand-Target Interactions for this compound in a Protein Active Site This table conceptualizes the output of a molecular docking analysis, detailing the types of interactions that would be investigated to explain the binding of the compound.

Functional Group of LigandPotential Interacting Amino Acid Residue(s)Type of Interaction
Carboxylic Acid (-COOH / -COO⁻)Arginine (Arg), Lysine (Lys), Serine (Ser)Hydrogen Bond, Ionic Bond (Salt Bridge)
Sulfamoyl Group (-SO₂NH₂)Aspartate (Asp), Glutamate (Glu), Histidine (His)Hydrogen Bond
Bromine Atom (-Br)Leucine (Leu), Glycine (Gly) (Backbone C=O)Halogen Bond, Hydrophobic Interaction
Phenyl RingPhenylalanine (Phe), Tyrosine (Tyr)π-π Stacking

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for the definitive identification and detailed structural analysis of "this compound." Each technique offers unique insights into the molecular framework, from atomic connectivity to the solid-state packing arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of magnetically active nuclei such as ¹H and ¹³C.

For "this compound," the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the carboxylic acid and sulfamoyl groups. The three aromatic protons will appear as a complex multiplet pattern due to their coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the bromo, carboxyl, and sulfamoyl substituents. The acidic proton of the carboxyl group and the two protons of the sulfamoyl (SO₂NH₂) group are expected to appear as broad singlets, and their positions can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. "this compound" has seven carbon atoms, six in the aromatic ring and one in the carboxyl group. Due to the substitution pattern, all seven carbons are chemically non-equivalent and should, in principle, give rise to seven distinct signals. The chemical shifts are determined by the local electronic environment. For instance, the carbon atom bonded to the bromine (C2) will be influenced by the halogen's electronegativity and heavy atom effect. The carboxyl carbon (C=O) typically appears at the most downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH7.5 - 8.5MultipletThe precise shifts and coupling constants depend on the specific electronic environment created by the three different substituents on the benzene ring.
COOH10.0 - 13.0Broad SingletPosition is highly dependent on solvent and concentration; may exchange with D₂O.
SO₂NH₂7.0 - 8.0Broad SingletPosition can vary with solvent and concentration; may exchange with D₂O.
Aromatic C-Br~120SingletChemical shift influenced by the deshielding effect of the bromine atom.
Aromatic C-H125 - 140SingletThree distinct signals are expected for the three aromatic CH carbons.
Aromatic C-COOH~135SingletQuaternary carbon attached to the carboxylic acid group.
Aromatic C-SO₂NH₂~145SingletQuaternary carbon attached to the sulfamoyl group, expected to be significantly downfield.
C=O (Carboxyl)165 - 175SingletTypically the most downfield carbon signal in the spectrum.

Note: The data in this table is predictive and based on typical chemical shift ranges for similar functional groups and substituted aromatic systems. Actual experimental values may vary.

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These methods are powerful for identifying functional groups.

FT-IR Spectroscopy The FT-IR spectrum of "this compound" is expected to display characteristic absorption bands corresponding to its functional groups. A very broad band is anticipated in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group typically appears as a strong, sharp band around 1700 cm⁻¹. The sulfamoyl group (SO₂NH₂) will exhibit characteristic stretches: two bands for the N-H stretches (asymmetric and symmetric) around 3350-3250 cm⁻¹ and two strong bands for the S=O stretches (asymmetric and symmetric) in the 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹ regions, respectively. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ range.

Raman Spectroscopy Raman spectroscopy provides complementary information to FT-IR. While polar groups like C=O and O-H give strong IR signals, non-polar and symmetric bonds often produce strong Raman signals. For "this compound," the aromatic ring vibrations are expected to be prominent in the Raman spectrum. The symmetric S=O stretch of the sulfamoyl group may also show a strong Raman band. The C-Br stretching vibration, typically found in the lower frequency region (below 600 cm⁻¹), would also be observable.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
Carboxylic AcidO-H Stretch2500-3300WeakBroad, Strong (IR)
Carboxylic AcidC=O Stretch~1700MediumStrong (IR)
SulfamoylN-H Asymmetric & Symmetric Stretch3350-3250MediumMedium (IR)
SulfamoylS=O Asymmetric Stretch1350-1300StrongStrong (IR)
SulfamoylS=O Symmetric Stretch1170-1150StrongStrong (IR)
AromaticC-H Stretch3100-3000StrongMedium (IR)
AromaticC=C Ring Stretch1600-1450StrongMedium-Strong
Aryl HalideC-Br Stretch< 600MediumMedium

Note: This table is based on established group frequencies from spectroscopic libraries and published data on similar compounds.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision.

For "this compound" (molecular formula C₇H₆BrNO₄S), HRMS can confirm this composition. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by approximately 2 Da. By measuring the exact mass of the molecular ion to several decimal places, it is possible to calculate the elemental formula and distinguish it from other potential compounds with the same nominal mass. For instance, the predicted monoisotopic mass for the related compound 3-bromo-5-sulfamoylbenzoic acid is 278.9201 Da.

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light in the ultraviolet and visible regions. The spectrum is characteristic of the chromophores present in the molecule.

The "this compound" molecule contains a substituted benzene ring, which is a strong chromophore. The electronic spectrum is expected to show absorptions corresponding to π → π* transitions within the aromatic system. These transitions typically give rise to two main absorption bands for benzene derivatives. The presence of substituents like the carboxyl, sulfamoyl, and bromo groups act as auxochromes, modifying the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. These groups can cause a shift to longer wavelengths (bathochromic or red shift) compared to unsubstituted benzene. The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and conjugation within the molecule.

Furthermore, X-ray diffraction elucidates the crystal packing and the network of intermolecular interactions, such as hydrogen bonds and halogen bonds, that govern the solid-state architecture. In the crystal structure of related benzoic acids, molecules often form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. It is highly probable that "this compound" would exhibit similar dimeric structures. Additionally, the sulfamoyl group (NH₂) and the carboxyl oxygen atoms can act as hydrogen bond donors and acceptors, respectively, leading to a more complex and extended three-dimensional hydrogen-bonding network. The bromine atom could also participate in weaker halogen bonding interactions.

Coordination Chemistry of Sulfamoylbenzoic Acid Ligands and Their Metal Complexes

Synthesis and Characterization of Transition Metal Complexes (e.g., Cu(II), Zn(II))

There is no specific information available in the reviewed scientific literature on the synthesis and characterization of transition metal complexes, including those of Cu(II) and Zn(II), with 2-Bromo-5-sulfamoylbenzoic acid. General methods for the synthesis of metal-carboxylate complexes often involve the reaction of a metal salt with the protonated or deprotonated carboxylic acid ligand in a suitable solvent, sometimes with the addition of a base to facilitate deprotonation. The resulting complexes can be characterized by techniques such as elemental analysis, infrared (IR) spectroscopy, and thermogravimetric analysis (TGA).

Ligand Binding Modes and Coordination Geometries in Metal Complexes

Due to the lack of experimental data, the binding modes and coordination geometries of this compound in metal complexes can only be hypothesized based on the behavior of similar ligands. The carboxylate group can coordinate to metal ions in a monodentate, bidentate chelating, or bridging fashion. The sulfamoyl group could potentially coordinate through its oxygen or nitrogen atoms, or participate in extensive hydrogen bonding networks that stabilize the crystal structure. The coordination number and geometry around the metal center (e.g., tetrahedral, square planar, octahedral) would be influenced by the metal ion's preference, the ligand-to-metal ratio, and the presence of any co-ligands or solvent molecules.

Spectroscopic and Magnetic Studies of Metal-Sulfamoylbenzoic Acid Complexes

No spectroscopic (e.g., UV-Vis, EPR) or magnetic susceptibility data for metal complexes of this compound have been reported. Such studies would be crucial for determining the electronic structure and magnetic properties of these hypothetical complexes. For instance, in a Cu(II) complex, UV-Vis spectroscopy could provide information about the d-d transitions, while electron paramagnetic resonance (EPR) spectroscopy would be instrumental in understanding the geometry of the copper center and any magnetic interactions.

Crystallographic Investigations of Metal-Ligand Coordination

A search of crystallographic databases reveals no deposited crystal structures for any metal complexes of this compound. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a coordination complex, providing unequivocal information on bond lengths, bond angles, coordination modes, and intermolecular interactions. The absence of such data for complexes of this compound means that all discussions of its coordination chemistry remain speculative.

Structure Activity Relationship Sar Studies of 2 Bromo 5 Sulfamoylbenzoic Acid Derivatives

Systematic Structural Modifications and Their Influence on Molecular Interactions

The 2-bromo-5-sulfamoylbenzoic acid scaffold presents several key positions where chemical modifications can be made to modulate its interaction with biological targets. These modifications primarily involve the carboxylic acid group, the sulfamoyl moiety, and the substituents on the aromatic ring.

The Carboxylic Acid Group: The acidic nature of the carboxylic acid group is a crucial determinant of activity for many sulfamoylbenzoic acid derivatives, particularly those acting as diuretics. Studies on analogous compounds, such as bumetanide (B1668049), have shown that replacement of the carboxylic acid group with a non-ionic residue, like an anilinomethyl group, leads to a significant decrease in inhibitory activity against transporters like the Na-K-Cl cotransporter (NKCC2). Current time information in Bangalore, IN.nih.gov This suggests that the negatively charged carboxylate is essential for binding to the target protein, likely through electrostatic interactions with positively charged amino acid residues in the binding site.

The Sulfamoyl Group: The sulfamoyl group (-SO₂NH₂) is another critical functional group for the biological activity of this class of compounds. Its ability to act as a hydrogen bond donor and acceptor allows for crucial interactions within the binding pocket of target enzymes and transporters. nih.gov In studies of related diuretic compounds, the sulfamoyl moiety has been shown to engage in hydrogen bonding with residues such as arginine and isoleucine in the transmembrane domains of the NKCC1 transporter. nih.gov Modifications to the sulfamoyl group, such as its replacement with a methylsulfonyl group, have been shown to alter the potency of these derivatives. Current time information in Bangalore, IN.nih.gov

Substituents on the Aromatic Ring: The nature and position of substituents on the benzene (B151609) ring significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

The 2-Bromo Substituent: While specific SAR studies on the 2-bromo substituent of this compound are not extensively documented, the role of halogen substituents in related compounds provides valuable insights. Halogens can influence activity through a combination of steric and electronic effects. In a series of halogen-substituted flavonoids, the antibacterial properties were shown to increase with the size of the halogen, from fluorine to iodine, suggesting that steric bulk can be a determining factor in potency. nih.gov In the context of the this compound scaffold, the bromine atom likely influences the conformation of the molecule and can participate in halogen bonding, a type of non-covalent interaction with electron-rich atoms in the binding site.

Other Ring Substituents: In analogous diuretic compounds like bumetanide, which has an amino group at the 3-position and a phenoxy group at the 4-position, modifications at these sites have a profound impact on activity. For instance, replacement of the phenoxy group with a 4-chloroanilino group can lead to higher potency. Current time information in Bangalore, IN.nih.gov This highlights the importance of the substituent's nature and its ability to form favorable interactions within the target's binding site.

The following table summarizes the influence of systematic structural modifications on the activity of sulfamoylbenzoic acid derivatives based on findings from analogous compounds.

Modification Site Modification Influence on Molecular Interaction and Activity Supporting Evidence
Carboxylic Acid Group Replacement with non-ionic residueDecreased inhibitory activity, indicating the necessity of an acidic group for binding. Current time information in Bangalore, IN.nih.gov
Sulfamoyl Group Replacement with a methylsulfonyl groupAltered potency, highlighting its role in target interaction. Current time information in Bangalore, IN.nih.gov
Aromatic Ring Introduction of a halogen substituentPotential for increased potency through steric and electronic effects, including halogen bonding. nih.gov
Aromatic Ring Variation of other substituents (e.g., phenoxy to chloroanilino)Significant impact on potency, demonstrating the importance of specific substituent interactions. Current time information in Bangalore, IN.nih.gov

Stereochemical Considerations in Derivatives

Stereochemistry plays a pivotal role in the biological activity of many drugs, as different stereoisomers can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological macromolecules like enzymes and receptors. While specific studies on the stereochemistry of this compound derivatives are limited, general principles derived from related chiral compounds underscore the importance of this aspect.

For many biologically active molecules, only one enantiomer or diastereomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. This stereoselectivity arises from the three-dimensional arrangement of atoms, which dictates how the molecule fits into its binding site.

In the context of related compounds, the introduction of chiral centers, for instance, through the modification of side chains attached to the aromatic ring, would necessitate the evaluation of the individual stereoisomers. The spatial orientation of substituents can dramatically affect the binding affinity and efficacy of the molecule.

Rational Design Principles for Novel Sulfamoylbenzoic Acid Analogues based on SAR Data

The SAR data gathered from systematic modification studies provide a foundation for the rational design of novel this compound analogues with improved properties. The goal of rational design is to use the understanding of the molecular interactions between the ligand and its target to design new molecules with enhanced activity, selectivity, and pharmacokinetic profiles.

Key principles for the rational design of novel analogues based on the this compound scaffold include:

Preservation of Key Pharmacophoric Features: The carboxylic acid and sulfamoyl groups are essential for the activity of many compounds in this class. Therefore, these functionalities should generally be retained or replaced with bioisosteres that can mimic their key interactions.

Optimization of Aromatic Ring Substitution: The substituents on the benzene ring are key for fine-tuning the activity and selectivity. The 2-bromo substituent can be explored further by substituting it with other halogens (F, Cl, I) to probe the effect of size and electronegativity on binding. Additionally, introducing other small, lipophilic, or hydrogen-bonding groups at other positions on the ring could lead to new interactions with the target protein.

Introduction of Conformational Constraints: Incorporating cyclic structures or rigid linkers can reduce the conformational flexibility of the molecule. This can lock the molecule into a more bioactive conformation, leading to higher affinity for the target.

Exploitation of Halogen Bonding: The bromine atom at the 2-position can be a valuable tool for rational design. Halogen bonds are non-covalent interactions between a halogen atom and an electron-rich atom (like oxygen or nitrogen) in the binding site. Designing molecules that can form favorable halogen bonds can significantly enhance binding affinity and selectivity.

The following table outlines rational design strategies for novel sulfamoylbenzoic acid analogues.

Design Strategy Rationale Expected Outcome
Bioisosteric Replacement of Carboxylic Acid To improve pharmacokinetic properties while maintaining the key acidic interaction.Enhanced oral bioavailability and metabolic stability.
Modification of the Sulfamoyl Group To enhance binding affinity and selectivity through altered hydrogen bonding patterns.Increased potency and reduced off-target effects.
Systematic Variation of the 2-Halogen Substituent To optimize steric and electronic interactions within the binding site.Identification of the optimal halogen for maximum activity.
Introduction of Rigid Scaffolds To lock the molecule in its bioactive conformation and improve binding affinity.Increased potency and selectivity.

By applying these rational design principles, it is possible to systematically develop novel this compound derivatives with tailored pharmacological profiles for specific therapeutic applications.

Future Research Directions for 2 Bromo 5 Sulfamoylbenzoic Acid and Its Derivatives

Development of Advanced and Automated Synthetic Methodologies

The traditional synthesis of 2-bromo-5-sulfamoylbenzoic acid and its analogs often involves multi-step processes that can be time-consuming and may generate significant waste. Future research should prioritize the development of more sophisticated and automated synthetic routes. This includes the exploration of novel catalysts and reagents that can improve reaction yields and selectivities. For instance, the use of cheaper and readily available starting materials, such as m-methoxybenzoic acid, has been explored to produce derivatives like 2-bromo-5-methoxybenzoic acid with high purity and yield. google.com

Furthermore, the integration of automated synthesis platforms, including robotic systems and high-throughput screening, could dramatically accelerate the discovery and optimization of new synthetic pathways. These technologies would enable the rapid generation of a diverse library of this compound derivatives for subsequent biological or materials science screening.

Exploration of Novel Chemical Transformations and Reaction Pathways

Beyond optimizing existing synthetic methods, a crucial area of future research lies in the discovery of entirely new chemical transformations and reaction pathways for this compound. The presence of three distinct functional groups—the carboxylic acid, the sulfonamide, and the bromine atom—provides a rich chemical playground for exploration.

For example, novel cross-coupling reactions could be developed to replace the bromine atom with a wide array of other functional groups, leading to a vast expansion of the accessible chemical space. Investigating new methods for the functionalization of the aromatic ring, beyond simple bromination, could also lead to the synthesis of derivatives with unique electronic and steric properties. A deeper understanding of the reactivity of the sulfonamide and carboxylic acid groups under various conditions will also be critical in designing innovative synthetic strategies.

Integration into Flow Chemistry and Microreactor Systems

The principles of green chemistry are increasingly influencing the design of synthetic processes. Flow chemistry and microreactor technologies offer significant advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability.

Future research should focus on adapting the synthesis of this compound and its derivatives to continuous flow systems. This would involve optimizing reaction conditions, such as temperature, pressure, and residence time, within microreactors to maximize yield and purity while minimizing solvent usage and waste generation. The development of integrated flow systems that combine reaction, separation, and purification steps would represent a significant leap forward in the efficient and sustainable production of these valuable compounds.

Applications in Materials Science (e.g., liquid crystals, dyes, polymers)

While much of the focus on this compound has been in the context of medicinal chemistry, its structural motifs suggest potential applications in materials science. The rigid aromatic core, coupled with the potential for hydrogen bonding from the carboxylic acid and sulfonamide groups, makes it an interesting candidate for the design of novel materials.

Future investigations could explore the incorporation of this compound derivatives into:

Liquid Crystals: The anisotropic nature of the molecule could be exploited to create new liquid crystalline materials with specific optical or electronic properties.

Dyes: Modification of the aromatic ring and its substituents could lead to the development of new chromophores for use as dyes or pigments.

Polymers: The difunctional nature of the molecule (carboxylic acid and a reactive bromine atom) makes it a potential monomer for the synthesis of novel polymers with tailored properties, such as thermal stability, conductivity, or flame retardancy.

Predictive Modeling for Design and Synthesis of New Derivatives

The use of computational tools in chemical research is becoming increasingly indispensable. Predictive modeling, including quantum mechanical calculations and machine learning algorithms, can significantly accelerate the design and synthesis of new molecules with desired properties.

In the context of this compound, future research should leverage these computational methods to:

Predict Reactivity: Develop models that can accurately predict the outcome of chemical reactions, guiding the selection of optimal synthetic routes and reaction conditions.

Design Novel Derivatives: Use computational screening to design new derivatives with specific biological activities or material properties before they are synthesized in the lab. For example, computational docking analysis has already been used to rationalize the structure-activity relationship of sulfamoyl benzoic acid analogues as specific agonists of the LPA2 receptor. nih.gov

Elucidate Reaction Mechanisms: Employ computational chemistry to gain a deeper understanding of the mechanisms of key chemical transformations, which can inform the development of more efficient and selective reactions.

By integrating predictive modeling into the research workflow, scientists can more efficiently navigate the vast chemical space of this compound derivatives and focus experimental efforts on the most promising candidates.

Table of Interactive Data

Research DirectionKey Focus AreasPotential Impact
Advanced and Automated Synthetic Methodologies Novel catalysts, automated platforms, high-throughput screeningIncreased efficiency, reduced waste, rapid library generation
Novel Chemical Transformations Cross-coupling reactions, aromatic ring functionalizationExpanded chemical space, unique derivatives
Flow Chemistry and Microreactors Continuous flow synthesis, process intensificationGreener processes, improved safety and scalability
Applications in Materials Science Liquid crystals, dyes, polymersDevelopment of novel functional materials
Predictive Modeling Reactivity prediction, computational design, mechanistic studiesAccelerated discovery, rational design of new compounds

Q & A

Q. Answer :

  • Sulfonation and Bromination : A typical route involves sulfonation of a benzoic acid derivative followed by bromination. For example, bromine or NBS (N-bromosuccinimide) in DCM under controlled temperature (0–25°C) can introduce the bromine atom regioselectively .
  • Purification : Post-synthesis, recrystallization using ethanol/water mixtures or chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .
  • Challenges : Competing side reactions (e.g., di-bromination) may occur if stoichiometry is not tightly controlled. Use TLC (Rf ~0.3 in 3:7 EtOAc/hexane) to track intermediates .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) for this compound derivatives?

Q. Answer :

  • NMR Analysis : Discrepancies in proton splitting (e.g., aromatic protons) may arise from solvent polarity or hydrogen bonding. Compare data in DMSO-d6 vs. CDCl3 to assess solvent effects .
  • IR Validation : Sulfamoyl (-SO2NH2) groups show characteristic peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch). Deviations suggest incomplete sulfonation or hydrolysis; confirm via elemental analysis .
  • Cross-Referencing : Use NIST Chemistry WebBook or EPA-IR vapor phase libraries to benchmark spectra .

Basic: What analytical techniques are critical for characterizing this compound?

Q. Answer :

  • LC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 294.1 for C7H6BrNO4S) and detect impurities. Use electrospray ionization in negative mode for sulfonic acid derivatives .
  • X-ray Crystallography : Resolve regiochemical ambiguities (e.g., bromine vs. sulfamoyl positioning) in solid-state structures .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates suitability for high-temperature reactions .

Advanced: How can reaction conditions be optimized for introducing sulfamoyl groups into brominated benzoic acid scaffolds?

Q. Answer :

  • Sulfamoylation Reagents : Use chlorosulfonyl isocyanate (CSI) or sulfamide in anhydrous DMF at 60–80°C. Quench with ice-water to precipitate the product .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfamoyl group incorporation but may hydrolyze acid chlorides. Monitor pH (7–9) to prevent side reactions .
  • Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .

Basic: What are the stability considerations for storing this compound?

Q. Answer :

  • Light Sensitivity : Store in amber vials at -20°C under argon to prevent photodegradation of the bromine moiety .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfamoyl group. Confirm stability via periodic FT-IR checks .
  • Avoid Metal Contamination : Metal ions (e.g., Fe³⁺) can catalyze decomposition. Use glass or PTFE containers .

Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?

Q. Answer :

  • Pd Catalysts : Use Pd(PPh3)4 with Buchwald-Hartwig conditions for Suzuki-Miyaura coupling. Optimize ligand (e.g., XPhos) to suppress protodebromination .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) for Ullmann-type couplings, improving yields by 20–30% .
  • Side Reaction Mitigation : Add silver salts (Ag2CO3) to scavenge bromide ions, preventing catalyst poisoning .

Basic: What are the key functional group reactivity trends in this compound?

Q. Answer :

  • Bromine Reactivity : Participates in nucleophilic aromatic substitution (e.g., with amines) or cross-coupling (e.g., Suzuki). Ortho/para-directing effects of sulfamoyl group influence regioselectivity .
  • Acidic Protons : The carboxylic acid (pKa ~2.5) and sulfamoyl (pKa ~1.0) groups require pH >4 for deprotonation in aqueous reactions .
  • Hydrogen Bonding : Sulfamoyl NH2 forms intramolecular H-bonds, affecting solubility in non-polar solvents .

Advanced: How can computational methods (e.g., DFT) predict regioselectivity in derivatives of this compound?

Q. Answer :

  • DFT Modeling : Calculate Fukui indices to identify electrophilic sites. For example, bromine’s para position may show higher reactivity in nitration .
  • Solvent Simulations : Use COSMO-RS to predict solubility trends and optimize reaction media (e.g., DMF vs. THF) .
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., bromine vs. sulfamoyl group participation) .

Basic: What safety protocols are essential when handling this compound?

Q. Answer :

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing due to dust inhalation risks .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in halogen-compatible containers .
  • First Aid : For skin contact, wash with 10% ethanol/water solution to remove residual bromine .

Advanced: How can researchers validate the biological activity of this compound in enzyme inhibition assays?

Q. Answer :

  • Kinetic Assays : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity to carbonic anhydrase .
  • Docking Studies : Perform molecular docking (AutoDock Vina) to predict interactions with enzyme active sites .
  • Control Experiments : Compare with known inhibitors (e.g., acetazolamide) and assess IC50 reproducibility across triplicates .

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